2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a triazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazole ring, known for its stability and bioactivity, combined with the tetrahydroisoquinoline structure, which is common in many natural alkaloids, makes this compound a valuable target for synthesis and study.
Preparation Methods
The synthesis of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the reaction of 3-chlorophenyl azide with an alkyne to form the triazole ring via a “click chemistry” approach . The tetrahydroisoquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst . The final step involves coupling the triazole and tetrahydroisoquinoline units under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function . This binding can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and tetrahydroisoquinoline-based molecules. For example:
1,2,3-Triazole derivatives: These compounds are known for their stability and bioactivity, often used in pharmaceuticals and agrochemicals.
Tetrahydroisoquinoline derivatives: These are found in many natural products and have various biological activities, including anticancer and neuroprotective effects.
The uniqueness of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline lies in the combination of these two bioactive moieties, potentially offering synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-6-3-7-16(10-15)23-12-17(20-21-23)18(24)22-9-8-13-4-1-2-5-14(13)11-22/h1-7,10,12H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCZYRNLSXFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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